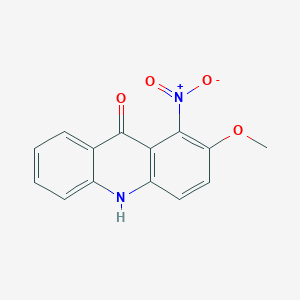
2-Methoxy-1-nitroacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-nitroacridin-9(10H)-one is a chemical compound that belongs to the acridine family Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-nitroacridin-9(10H)-one typically involves the nitration of 2-methoxyacridin-9(10H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-nitroacridin-9(10H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium hydride, dimethylformamide as a solvent.
Oxidation: Potassium permanganate, acetone as a solvent.
Major Products Formed
Reduction: 2-Amino-1-nitroacridin-9(10H)-one.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Oxidation: Oxidized acridine derivatives.
Scientific Research Applications
2-Methoxy-1-nitroacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA research.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-nitroacridin-9(10H)-one involves its ability to intercalate with DNA. This intercalation disrupts the normal functioning of DNA, leading to potential applications in anticancer research. The compound targets the DNA double helix, inserting itself between the base pairs and causing structural changes that inhibit DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyacridin-9(10H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitroacridin-9(10H)-one: Lacks the methoxy group, affecting its solubility and reactivity.
2-Amino-1-nitroacridin-9(10H)-one: A reduced form of 2-Methoxy-1-nitroacridin-9(10H)-one with different chemical properties.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The methoxy group enhances its solubility in organic solvents, while the nitro group makes it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
89974-77-6 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-methoxy-1-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C14H10N2O4/c1-20-11-7-6-10-12(13(11)16(18)19)14(17)8-4-2-3-5-9(8)15-10/h2-7H,1H3,(H,15,17) |
InChI Key |
ATLSONIQVGKKFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)
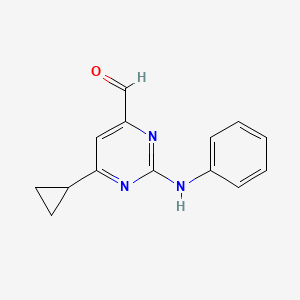
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)
![5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12917263.png)
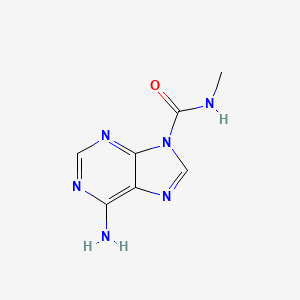
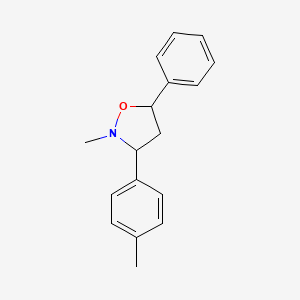
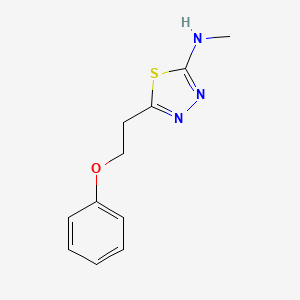
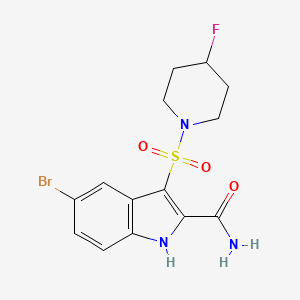
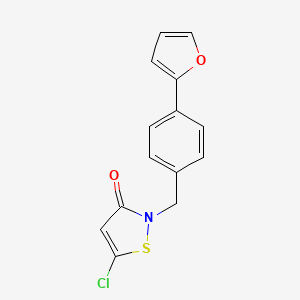
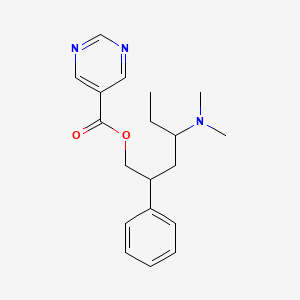
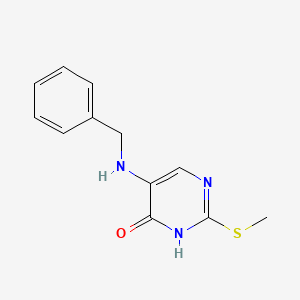
![2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12917307.png)
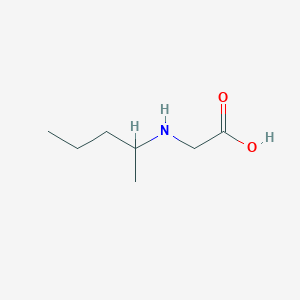
![3-(4-Nitrobenzylidene)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B12917329.png)
